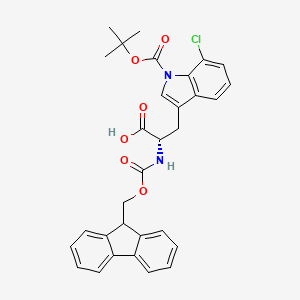

Fmoc-Trp(7-Cl)-OH

CAS No.:

Cat. No.: VC13533604

Molecular Formula: C31H29ClN2O6

Molecular Weight: 561.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H29ClN2O6 |

|---|---|

| Molecular Weight | 561.0 g/mol |

| IUPAC Name | (2S)-3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C31H29ClN2O6/c1-31(2,3)40-30(38)34-16-18(19-13-8-14-25(32)27(19)34)15-26(28(35)36)33-29(37)39-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-14,16,24,26H,15,17H2,1-3H3,(H,33,37)(H,35,36)/t26-/m0/s1 |

| Standard InChI Key | CGPBVZDUOZWENA-SANMLTNESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Fmoc-Trp(7-Cl)-OH is a chiral amino acid derivative where the α-amino group of L-tryptophan is protected by an Fmoc group, and the indole ring is substituted with a chlorine atom at the 7th position. The Fmoc group () serves as a temporary protecting moiety during SPPS, while the chlorine atom introduces steric and electronic effects that influence the compound’s reactivity and interactions . The molecular structure ensures compatibility with standard peptide-coupling reagents and resistance to premature deprotection under mild acidic conditions .

Table 1: Key Chemical Properties of Fmoc-Trp(7-Cl)-OH

| Property | Value | Source |

|---|---|---|

| CAS Number | 2382374-53-8 | |

| Molecular Formula | ||

| Molecular Weight | 460.91 g/mol | |

| Purity | ≥98% | |

| Solubility | DMSO, DMF, methanol |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Fmoc-Trp(7-Cl)-OH typically involves multi-step processes to introduce the chlorine substituent and Fmoc group. A common strategy draws from methodologies used for analogous compounds, such as Fmoc-Trp(7-F)-OH and 7-aza-tryptophan derivatives .

-

Chlorination of Tryptophan:

Electrophilic aromatic substitution at the 7-position of the indole ring using chlorinating agents (e.g., , ) under controlled conditions ensures regioselectivity . -

Fmoc Protection:

The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as sodium bicarbonate . This step is critical to prevent unwanted side reactions during peptide elongation. -

Purification:

Chromatographic techniques (e.g., reverse-phase HPLC) yield high-purity product, as evidenced by the ≥98% purity reported in commercial specifications .

Diastereoselective Control

Recent advances in asymmetric synthesis, such as the use of Ni(II)-Schiff base complexes for glycine alkylation , offer potential pathways to enantiomerically pure Fmoc-Trp(7-Cl)-OH. These methods achieve diastereoselectivities >99% by leveraging chiral auxiliaries, though direct applications to chlorinated tryptophan derivatives require further validation .

Physicochemical Properties

Spectroscopic Characteristics

UV-Vis spectroscopy of Fmoc-Trp(7-Cl)-OH reveals absorption maxima at ~265 nm, attributed to the indole chromophore . The chlorine atom induces a redshift compared to unsubstituted tryptophan, as observed in similar halogenated derivatives .

Applications in Peptide Synthesis and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Trp(7-Cl)-OH is widely used in Fmoc-based SPPS due to its compatibility with standard coupling reagents (e.g., HBTU, PyBOP) and resistance to trifluoroacetic acid (TFA) during deprotection . The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), preserving acid-sensitive side chains .

Biomedical Applications

-

Hydrogel Formation: Co-assembly with other Fmoc-amino acids (e.g., Fmoc-Lys-Fmoc-OH) produces stable hydrogels, driven by π-π stacking and hydrophobic interactions . These materials find use in drug delivery and tissue engineering .

-

Kinase Inhibition: Chlorinated tryptophan derivatives are explored as checkpoint kinase 1 (Chk1) inhibitors, leveraging the indole ring’s ability to occupy hydrophobic binding pockets .

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 460.91 ([M+H]⁺), consistent with the molecular formula .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume